(2-Chloro-4,6-difluorophenyl)methanol
Description
(2-Chloro-4,6-difluorophenyl)methanol (CAS No. 50909-46-1) is a halogenated benzyl alcohol derivative with the molecular formula C₇H₅ClF₂O and a molecular weight of 193.27 g/mol . The compound features a benzene ring substituted with chlorine at the 2-position and fluorine atoms at the 4- and 6-positions, with a hydroxymethyl (-CH₂OH) group attached to the aromatic core. This substitution pattern confers distinct electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. For example, it is structurally related to quinoline-based compounds with pesticidal activity and serves as a precursor in the development of bioactive molecules targeting neuropsychopharmacological receptors .
Properties
Molecular Formula |
C7H5ClF2O |
|---|---|
Molecular Weight |
178.56 g/mol |
IUPAC Name |
(2-chloro-4,6-difluorophenyl)methanol |
InChI |
InChI=1S/C7H5ClF2O/c8-6-1-4(9)2-7(10)5(6)3-11/h1-2,11H,3H2 |
InChI Key |
NSYIXHKASFYPSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)CO)Cl)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of (2-chloro-4,6-difluorophenyl)methanol are compared below with five related compounds, highlighting differences in substituent effects, physicochemical properties, and applications.
Table 1: Comparative Analysis of Halogenated Aromatic Alcohols and Phenols
Key Comparison Points:
Substituent Effects on Reactivity: The chlorine atom in this compound exerts stronger electron-withdrawing inductive effects compared to fluorine in (2-fluoro-4,6-dimethylphenyl)methanol, enhancing the electrophilicity of the aromatic ring . Bromine in (3-bromo-2,6-difluorophenyl)methanol introduces steric bulk and polarizability, favoring nucleophilic substitution reactions .
Acidity and Solubility: The phenolic -OH group in 2-chloro-4,6-difluorophenol renders it significantly more acidic (pKa ~8–9) than the benzyl alcohol derivatives (pKa ~15), enabling its use in aqueous-phase reactions .
2-Chloro-4,6-difluorophenol is preferred in agrochemicals due to its stability under acidic conditions and compatibility with coupling reagents like CDMT (2-chloro-4,6-dimethoxy-1,3,5-triazine) .
Steric and Electronic Modulation: Methyl groups in (2-fluoro-4,6-dimethylphenyl)methanol increase lipophilicity but reduce ring reactivity due to steric shielding . Fluorine’s small size allows for tight packing in crystalline phases, enhancing thermal stability in derivatives .
Q & A
Q. What are the established synthetic routes for (2-Chloro-4,6-difluorophenyl)methanol, and what are their critical reaction conditions?
- Methodological Answer : The primary synthesis involves reducing a ketone precursor (e.g., 2-chloro-4,6-difluorobenzaldehyde) using sodium borohydride (NaBH₄) in methanol under controlled temperatures (0–25°C). This method achieves >85% yield when the reaction is stirred for 1–2 hours . Alternative routes include nucleophilic substitution of halogenated intermediates, where pH control (5.8–6.2) is critical to minimize side reactions . For multi-step syntheses, intermediates like 2-chloro-4,6-bis(fluorophenyl)triazine derivatives may require methoxide-mediated substitution in methanol .
Q. What purification techniques are recommended for isolating high-purity this compound?
- Methodological Answer : Column chromatography with dichloromethane/methanol gradients (e.g., 20:1 to 10:1 v/v) effectively separates the target compound from by-products . Recrystallization from methanol/water (3:1 v/v) at low temperatures (4°C) enhances purity, as evidenced by melting point consistency (138–140°C for analogous triazine compounds) . Solvent selection should avoid acetone due to potential ketone contamination from incomplete reduction .
Q. Which spectroscopic methods are essential for structural confirmation of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identifies aromatic proton environments (e.g., deshielding due to electron-withdrawing Cl/F groups) and the methanol group’s singlet (~4.5 ppm) .
- Mass Spectrometry (MS) : Confirms molecular weight (178.02 g/mol) and fragmentation patterns (e.g., loss of –CH₂OH) .
- X-ray Crystallography : Resolves regiochemistry of halogen substituents, as demonstrated for structurally related dichlorophenyl ethanol derivatives .
Advanced Research Questions
Q. How can reaction parameters (pH, solvent, temperature) be optimized to maximize yield during synthesis?
- Methodological Answer :
- pH Optimization : Maintain pH 5.8–6.2 during halogenation to prevent dehydrohalogenation or over-substitution .
- Solvent Choice : Methanol enhances solubility of intermediates and stabilizes borohydride reductions . Polar aprotic solvents (DMF) are preferred for SNAr reactions at 80°C .
- Temperature Control : Reductions at 0°C minimize side reactions, while substitutions require 80°C for 12–24 hours .
Q. What strategies prevent degradation of this compound during storage?
- Methodological Answer : Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent photodegradation and oxidation . For short-term use, dissolve in anhydrous methanol (1,000 µg/mL) and avoid freeze-thaw cycles . Purity should be monitored monthly via HPLC (C18 column, methanol/water mobile phase) .
Q. How are contradictions in reported spectral data or physical properties resolved?
- Methodological Answer : Discrepancies in melting points or NMR shifts often arise from impurities or isomerization. Reproduce synthesis under standardized conditions (e.g., NaBH₄ in methanol, pH 6.0) and cross-validate with multiple techniques (e.g., FT-IR for –OH stretch, X-ray for regiochemistry) . Contradictory MS fragments may indicate isotopic interference (e.g., ³⁵Cl vs. ³⁷Cl), requiring high-resolution MS .
Q. What methods ensure regioselective halogenation during synthesis?
- Methodological Answer :
- Fluorine Introduction : Use directed ortho-metalation (DoM) with LDA to position F groups before chlorination .
- Chlorine Control : Electrophilic chlorination (e.g., Cl₂/FeCl₃) at para positions is guided by steric hindrance from existing F substituents .
- Protection/Deprotection : Temporarily block reactive sites with methoxy groups, later removed via BBr₃ .
Q. How does the choice of reducing agents impact the synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
